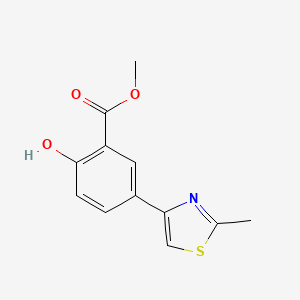

Methyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate

Description

Properties

Molecular Formula |

C12H11NO3S |

|---|---|

Molecular Weight |

249.29 g/mol |

IUPAC Name |

methyl 2-hydroxy-5-(2-methyl-1,3-thiazol-4-yl)benzoate |

InChI |

InChI=1S/C12H11NO3S/c1-7-13-10(6-17-7)8-3-4-11(14)9(5-8)12(15)16-2/h3-6,14H,1-2H3 |

InChI Key |

LTAWTJGHLONDPG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CS1)C2=CC(=C(C=C2)O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate typically involves the esterification of 2-hydroxy-5-(2-methylthiazol-4-yl)benzoic acid with methanol in the presence of a suitable catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

Oxidation: Formation of 2-hydroxy-5-(2-methylthiazol-4-yl)benzaldehyde or 2-hydroxy-5-(2-methylthiazol-4-yl)benzoquinone.

Reduction: Formation of 2-hydroxy-5-(2-methylthiazol-4-yl)benzyl alcohol.

Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

Biological Activities

1. Antimicrobial Properties

Research indicates that methyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate exhibits significant antimicrobial activity against various microbial strains. Preliminary studies suggest that it may be effective against Gram-positive bacteria such as Staphylococcus aureus and fungal species like Candida albicans . The compound's mechanism of action likely involves interaction with specific enzymes and receptors, modulating their activity to exert biological effects.

2. Anticancer Potential

There is growing interest in the anticancer properties of this compound. Studies have suggested that thiazole derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation . The compound's structural features may contribute to its ability to bind selectively to cancer-related targets.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparative Analysis with Similar Benzoate Derivatives

Structural and Functional Group Comparison

The compound’s distinctiveness arises from its substitution pattern:

- Hydroxyl group (2nd position) : Enhances polarity and hydrogen-bonding capacity compared to simpler alkyl benzoates (e.g., methyl benzoate).

- Methyl ester : Common to many benzoate esters, this group moderates solubility and metabolic stability.

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Solubility: The hydroxyl and thiazole groups likely reduce lipid solubility compared to methyl benzoate, which is highly soluble in organic solvents .

- Stability : The ester group is prone to hydrolysis under alkaline conditions, similar to other benzoates . The hydroxyl group may increase susceptibility to oxidation.

Table 2: Physicochemical Data*

Biological Activity

Methyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate, a compound featuring a thiazole moiety, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, anticancer effects, and the underlying mechanisms of action.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- Benzoate moiety : Contributes to the compound's lipophilicity.

- Thiazole ring : Imparts biological activity through interactions with various biological targets.

- Hydroxyl group : Enhances solubility and may influence binding affinity.

Structural Formula

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various microbial strains. Its efficacy makes it a candidate for developing new antimicrobial agents.

Table 1: Antimicrobial Activity Profile

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It has been shown to induce apoptosis in cancer cell lines, particularly by inhibiting key regulatory proteins involved in cell survival.

- Inhibition of CDK Activity : The compound may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.

- Induction of Apoptosis : By downregulating anti-apoptotic proteins like Mcl-1, it triggers programmed cell death in cancer cells.

Case Study: Cytotoxicity Assay

A study evaluating the cytotoxic effects of this compound on various cancer cell lines yielded the following results:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 15 |

| A549 | 12 |

These results indicate a moderate to high level of cytotoxicity, suggesting potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The thiazole ring's substitution patterns significantly influence the biological activity of this compound. Modifications to the hydroxyl and ester groups can enhance or diminish its binding affinity to target proteins, impacting its overall efficacy.

Key Findings from SAR Studies

- Hydroxyl Group : Essential for enhancing solubility and activity.

- Thiazole Substituents : Variations in the thiazole ring can lead to improved potency against specific targets.

Q & A

Q. What are the standard synthetic routes for Methyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves esterification of 2-hydroxy-5-(2-methylthiazol-4-yl)benzoic acid with methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Key steps include:

- Reaction Setup : Refluxing the acid with excess methanol and catalytic acid for 6–12 hours.

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: hexane/ethyl acetate).

- Optimization : Adjusting stoichiometry, temperature (60–80°C), and catalyst concentration to improve yield. Characterization via melting point and TLC monitoring is critical .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : In DMSO-d₆ or CDCl₃, analyze aromatic protons (δ 6.5–8.5 ppm), ester methyl (δ 3.8–4.0 ppm), and thiazole protons (δ 2.5–2.7 ppm for CH₃) .

- LC-MS : Confirm molecular ion [M+H]⁺ and fragmentation patterns.

- Elemental Analysis : Validate C, H, N, S content (±0.3% theoretical).

- X-ray Crystallography (if crystalline): Resolve stereochemistry and confirm substituent positions .

Q. How should this compound be stored to maintain stability, and what are its key hazards?

- Methodological Answer :

- Storage : Inert atmosphere (N₂/Ar), desiccated at –20°C. Avoid light, moisture, and strong acids/bases to prevent ester hydrolysis or thiazole ring degradation .

- Hazards : Classified as Acute Toxicity Category 4 (oral/dermal/inhalation). Use PPE (gloves, goggles) and conduct reactions in fume hoods. Decomposition emits toxic fumes (e.g., SOₓ, NOₓ) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore its biological activity?

- Methodological Answer :

- Structural Modifications : Vary substituents on the thiazole (e.g., CH₃ → CF₃) or benzoate (e.g., hydroxyl → methoxy) to assess impact on bioactivity.

- Assays :

- Anticancer : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., COX-2).

- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding to target proteins .

Q. How can contradictions in spectral data (e.g., unexpected NMR peaks) be resolved?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., aromatic vs. thiazole protons).

- Isotopic Labeling : Use ¹³C-labeled precursors to trace unexpected signals.

- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., ethyl esters or thiazole derivatives) .

Q. What strategies are effective for studying its enzyme inhibition mechanisms?

- Methodological Answer :

- Kinetic Assays : Measure and inhibition type (competitive/non-competitive) using Lineweaver-Burk plots.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).

- Site-Directed Mutagenesis : Identify critical residues in the enzyme active site via CRISPR/Cas9-edited cell lines .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental bioactivity results?

- Methodological Answer :

- Validate Assay Conditions : Confirm compound solubility (use DMSO controls) and rule off-target effects.

- Re-evaluate Docking Parameters : Adjust protonation states, solvation models, and ligand conformations.

- Synchrotron Crystallography : Resolve protein-ligand co-crystal structures to verify binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.